molecular formula C23H31Cl2N7O B13389155 3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide

3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide

Cat. No.: B13389155
M. Wt: 492.4 g/mol
InChI Key: UYDYJFWSPRQEAX-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with chlorine, amino, and carboxamide groups. Its structure integrates a piperidinyl-ethylpiperazine moiety and a 4-chlorobenzyl group, which are critical for its pharmacological interactions.

Properties

IUPAC Name

3-amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31Cl2N7O/c1-2-17-14-31(23-20(25)28-19(22(27)33)21(26)29-23)11-12-32(17)18-7-9-30(10-8-18)13-15-3-5-16(24)6-4-15/h3-6,17-18H,2,7-14H2,1H3,(H2,26,29)(H2,27,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDYJFWSPRQEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazine-2-carboxamide Core

Method A: Cyclization of 2,5-Dichloropyrazine Derivatives

  • Starting Material: 2,5-Dichloropyrazine
  • Reagents: Ammonia or suitable amine sources, such as ammonium carbonate
  • Procedure:
    • Nucleophilic substitution of one chlorine atom with ammonia to form 3-amino-2,5-dichloropyrazine.
    • Selective substitution at the 2-position with ammonia under controlled conditions.
    • The resulting amino group serves as a handle for further functionalization.

Reaction Conditions:

  • Temperature: 80–120°C
  • Solvent: Ethanol or water
  • Duration: 12–24 hours

Chlorination at the 6-Position

  • Method: Electrophilic chlorination using N-chlorosuccinimide (NCS) or sulfuryl chloride.
  • Procedure:
    • Treat the amino-pyrazine intermediate with NCS in an inert solvent like dichloromethane.
    • Control temperature (~0°C to room temperature) to achieve selective chlorination at the 6-position.

Attachment of the 4-[(1-[(4-Chlorophenyl)methyl]piperidin-4-yl)] Group

Method: Nucleophilic substitution or coupling

  • Preparation of the Piperidine Derivative:
    • Synthesize 4-(1-[(4-chlorophenyl)methyl]piperidin-4-yl)piperidine via alkylation of piperidine with 4-chlorobenzyl chloride.
  • Coupling:
    • React the amino-pyrazine intermediate with this piperidine derivative using suitable coupling agents (e.g., EDCI, HATU) in an inert solvent like DMF or DMSO.
    • This step attaches the bulky substituent to the pyrazine core.

Incorporation of the Ethylpiperazine Moiety

  • Method: Nucleophilic substitution
  • Procedure:
    • React the amino-pyrazine intermediate with ethylpiperazine under reflux conditions.
    • Use a suitable base (e.g., DIPEA) to facilitate nucleophilic attack on activated sites.

Specific Reaction Conditions and Reagents Summary

Step Reagents Solvent Temperature Duration Notes
Pyrazine core synthesis Ammonia, 2,5-dichloropyrazine Ethanol/water 80–120°C 12–24h Cyclization and amino substitution
Chlorination N-chlorosuccinimide Dichloromethane 0–25°C 2–6h Selective chlorination at 6-position
Piperidine derivatization 4-chlorobenzyl chloride Dichloromethane Room temperature 4–8h Alkylation of piperidine
Coupling reactions EDCI or HATU DMF/DMSO Room temperature 12–24h Attachment of substituents
Final assembly Reflux Appropriate solvent Reflux 12–48h Multi-step purification

Notes on Optimization and Purification

  • Purification: Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes) to isolate the pure compound.
  • Yield Optimization: Controlling reaction temperature, stoichiometry, and reaction time to minimize side reactions and improve purity.
  • Characterization: Confirmed via NMR, mass spectrometry, and HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with amine groups replacing carboxamide groups.

    Substitution: Substituted derivatives with new functional groups replacing chloro or amino groups.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly for targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as proteins or nucleic acids.

    Chemical Biology: The compound can be used as a probe to study cellular processes and pathways.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-3-Amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. The exact pathways and molecular targets involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Core Structure Substituents/Functional Groups Molecular Weight Key Features
Target Compound Pyrazine -Cl, -NH2, -CONH2, 4-Cl-benzyl-piperidine-ethylpiperazine ~600 (estimated) Dual piperidine-piperazine linkage; chloro-substituted aromatic systems
6-Ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carboxamide (1254053-43-4) Pyrazine -OCH3, -NH-tetrahydro-2H-pyran-4-yl, ethyl 552.71 Methoxy and tetrahydropyranyl groups enhance solubility; methylpiperazine improves CNS penetration
Ethyl 4-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Pyrimidine -Cl (×2), piperazinyl-methyl, ethyl ester ~520 (estimated) Ester group increases lipophilicity; dual chloro-substituents for steric effects
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (856189-81-6) Piperazine -CF3 (×2), chloro-pyridinyl 452.79 Trifluoromethyl groups enhance metabolic stability; pyridine core for π-π stacking

Key Observations:

Heterocyclic Core Influence : The pyrazine core in the target compound and ’s derivative offers planar rigidity, favoring kinase binding pockets. In contrast, pyrimidine () and piperazine () cores provide distinct electronic environments for receptor interactions .

Substituent Effects: The 4-chlorobenzyl group in the target compound may enhance hydrophobic interactions compared to ’s methoxy and tetrahydropyranyl groups, which prioritize solubility. Trifluoromethyl groups in improve metabolic stability but reduce polarity relative to the target compound’s amino and carboxamide groups .

Table 2: Pharmacological and Hazard Data

Compound Name Reported Activity/Application Hazard Statements (GHS) Notes
Target Compound Likely kinase/receptor modulation (inferred) Not available in evidence Structural similarity to kinase inhibitors (e.g., ’s pyrazolo[4,3-c]pyridine derivative) suggests anticancer potential .
Compound Not explicitly stated H302, H315, H319, H335 Moderate toxicity (oral, dermal, ocular irritation); requires controlled handling.
Compound Not explicitly stated No hazard data provided Trifluoromethyl groups may reduce acute toxicity but pose environmental persistence concerns.

Key Observations:

  • Safety : The target compound’s lack of explicit hazard data necessitates caution, as chlorinated aromatics and piperazine derivatives often require rigorous toxicity profiling .
  • Therapeutic Potential: ’s compound, with a pyrazolo[4,3-c]pyridine scaffold, highlights the role of fused heterocycles in oncology, suggesting the target compound may share similar mechanistic pathways .

Biological Activity

3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings related to its pharmacological properties, including antimicrobial, antitumor, and kinase inhibition activities.

Chemical Structure and Properties

The compound's molecular formula is C16H20ClN5OC_{16}H_{20}ClN_5O with a molecular weight of approximately 314.81 g/mol. Its structural complexity arises from multiple functional groups, which contribute to its biological activities.

PropertyValue
Molecular FormulaC16H20ClN5O
Molecular Weight314.81 g/mol
StereochemistryAchiral
ChargeNeutral

Antimicrobial Activity

Research indicates that derivatives similar to 3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide exhibit significant antimicrobial properties. In vitro studies have shown that certain pyrazole derivatives demonstrate minimal inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies involving Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) cells, it exhibited IC50 values indicating potent antitumor activity . The most promising derivatives showed IC50 values lower than 10 μM, suggesting effective inhibition of cell proliferation in these models .

Kinase Inhibition

Kinase inhibition is another area where this compound shows potential. It has been reported that certain derivatives can selectively inhibit various kinases, which are critical in cancer progression. For instance, compounds similar to this structure have shown sub-micromolar inhibitory activity against DYRK1A, a kinase implicated in several diseases .

Case Study 1: Antimicrobial Evaluation

In a study focused on the antimicrobial evaluation of pyrazole derivatives, compounds were synthesized and tested against a panel of bacterial strains. The results indicated that certain derivatives achieved significant antimicrobial activity with low MIC values, demonstrating their potential as therapeutic agents .

Case Study 2: Antitumor Efficacy

Another investigation assessed the antitumor efficacy of this class of compounds using multiple cancer cell lines. The results highlighted that specific derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, showcasing their dual mechanism of action .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Piperidine couplingDIPEA, DMF, 60°C65≥95%
Amide formationHATU, DCM, RT72≥98%

Basic: How can spectroscopic and computational methods confirm the molecular structure of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR validate the piperazine-piperidine linkage (δ 2.5–3.5 ppm for piperazine protons) and pyrazine carboxamide (δ 8.1–8.3 ppm).
  • HRMS : Confirm molecular ion [M+H]+^+ at m/z 517.1832 (calculated for C23_{23}H31_{31}Cl2_2N7_7O) .
  • X-ray crystallography : Resolves stereochemistry of the ethyl-piperazine group (e.g., R/S configuration) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in activity (e.g., dopamine D3 vs. FAAH modulation) arise from:

  • Assay variability : Use standardized protocols (e.g., radioligand binding assays for receptor affinity vs. enzymatic assays for FAAH inhibition).
  • Structural analogs : Compare with derivatives (e.g., ’s D3-selective compounds) to identify critical substituents (e.g., ethyl-piperazine vs. dichlorophenyl groups) .
  • Dose-response profiling : Validate activity across multiple concentrations (IC50_{50} or Ki_i values) to rule off-target effects .

Q. Table 2: Biological Activity Comparison

TargetAssay TypeReported IC50_{50} (nM)Reference
Dopamine D3Radioligand binding12 ± 3
FAAHEnzymatic inhibition450 ± 50

Advanced: What computational strategies predict the binding mode of this compound to dopamine receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with D3 receptor (PDB: 3PBL). Key residues: Asp110 (salt bridge with piperazine) and Phe346 (π-π stacking with pyrazine) .
  • MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories (AMBER or GROMACS). Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • SAR analysis : Modify the ethyl-piperazine group to enhance selectivity over D2 receptors .

Advanced: How can researchers optimize the pharmacokinetic profile of this compound for CNS penetration?

Methodological Answer:

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or fluorine) to reduce LogP from 3.8 to 2.5–3.0, balancing blood-brain barrier (BBB) permeability and solubility .
  • Pro-drug strategies : Mask the carboxamide as an ester to improve oral bioavailability .
  • In vitro assays : Measure P-gp efflux ratio (MDCK-MDR1 cells) to assess BBB efflux risks .

Basic: What analytical techniques are critical for assessing compound stability under storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • HPLC-MS : Monitor degradation products (e.g., hydrolyzed carboxamide or oxidized piperazine) .
  • Kinetic modeling : Calculate shelf-life using Arrhenius equation (Ea_a ~85 kJ/mol) .

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